N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO5S/c1-20(32)30-21(2)36-28-16-14-25(19-27(28)30)31(29(33)17-12-22-8-4-3-5-9-22)37(34,35)26-15-13-23-10-6-7-11-24(23)18-26/h3-19H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWXDCNCXNNUGP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)cinnamamide (CAS: 448208-26-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C28H21NO5S |
| Molecular Weight | 483.54 g/mol |
| CAS Number | 448208-26-2 |
1. Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases .
2. Cholinesterase Inhibition
Benzofuran derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can potentially enhance cognitive function and is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for similar compounds have been reported as low as 0.089 μM, indicating potent activity .
3. Anticancer Properties
Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study found that newly synthesized benzofuranone derivatives displayed selective cytotoxicity against human oral tumor cell lines while sparing normal cells, suggesting a targeted anticancer mechanism .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The structural features of benzofuran derivatives allow them to effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
- Enzyme Inhibition : The compound's ability to inhibit cholinesterase suggests it may interact with the active site of these enzymes, preventing the hydrolysis of acetylcholine and enhancing cholinergic signaling.
- Induction of Apoptosis : Some studies indicate that benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antioxidant Evaluation
A series of benzofuranone derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain modifications on the benzofuran core significantly enhanced antioxidant activity, making these derivatives potential candidates for further development in oxidative stress-related therapies .
Case Study 2: Cholinesterase Inhibition
In a comparative study involving various benzofuran derivatives, one compound exhibited an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease. This finding underscores the potential of these compounds in treating cognitive decline associated with neurodegenerative disorders .
Comparison with Similar Compounds
Key Observations :
- Amide Chain Differences : Replacing cinnamamide with acetamide (as in ) reduces conformational rigidity, which may diminish biological activity .
Physicochemical Properties
Predicted properties of analogues (e.g., boiling point, density) suggest trends:
- Lipophilicity : The naphthalene sulfonyl group increases logP compared to phenyl-based sulfonamides, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Acidity/Basicity : The acetamide derivatives (e.g., ) exhibit highly negative predicted pKa values (-17.82), indicating strong electron-withdrawing effects from sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
